MK-0893 - 870823-12-4

MK-0893

Catalog Number: EVT-342715
CAS Number: 870823-12-4
Molecular Formula: C32H27Cl2N3O4
Molecular Weight: 588.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-0893 is a potent and selective small-molecule antagonist of the glucagon receptor (GCGR). [] It is classified as a competitive antagonist, meaning it directly competes with glucagon for binding to the GCGR. [] This compound has been instrumental in research exploring the role of glucagon signaling in glucose homeostasis and the potential of GCGR antagonism as a therapeutic approach for type 2 diabetes mellitus (T2DM). []

Future Directions
  • Understanding Biased Signaling: Further research is needed to fully characterize the biased signaling properties of MK-0893 and other GCGR antagonists, particularly in relation to their effects on β-arrestin recruitment and receptor internalization. []
Overview

MK 0893 is a small molecule antagonist of the glucagon receptor and insulin-like growth factor 1 receptor, primarily investigated for its potential therapeutic applications in type 2 diabetes. It demonstrates a high degree of selectivity and potency, with inhibitory concentration values (IC50) of approximately 6.6 nM for the glucagon receptor and 6 nM for the insulin-like growth factor 1 receptor. MK 0893 has shown promise in preclinical studies, particularly in reducing glucose excursions induced by glucagon in animal models.

Source and Classification

MK 0893 was developed as part of research efforts to identify effective antagonists targeting the glucagon receptor, a member of the class B G protein-coupled receptor family. The compound is classified as a reversible competitive antagonist, meaning it binds to the receptor without permanently altering its function, allowing for physiological recovery upon dissociation. Its development is documented in various scientific publications, indicating its relevance in diabetes research and pharmacological studies .

Synthesis Analysis

The synthesis of MK 0893 involves several key steps that utilize organic chemistry techniques to construct its molecular framework. The compound is synthesized from a series of precursors through multi-step reactions that include:

  • Formation of key intermediates: The initial steps typically involve the formation of indazole or indole derivatives, which serve as scaffolds for further functionalization.
  • Coupling reactions: Various coupling reactions are employed to attach functional groups that enhance the compound's binding affinity and selectivity towards the glucagon receptor.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding specific reagents, solvents, and reaction conditions are often proprietary but generally follow established protocols in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of MK 0893 can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features:

  • Core structure: MK 0893 contains an indazole or indole core, which is crucial for its interaction with the glucagon receptor.
  • Functional groups: Various substituents on the core structure enhance its solubility and binding properties.

Data from crystallographic studies or computational modeling may provide insights into its three-dimensional conformation, which is essential for understanding how it interacts with target receptors .

Chemical Reactions Analysis

MK 0893 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  • Binding interactions: Upon administration, MK 0893 competes with glucagon for binding to the glucagon receptor, effectively blocking its action. This competitive inhibition alters downstream signaling pathways associated with glucose metabolism.
  • Metabolic pathways: In vivo studies indicate that MK 0893 influences metabolic pathways by modulating cAMP production in response to glucagon stimulation.

The detailed mechanisms of these reactions are critical for understanding both its efficacy and potential side effects .

Mechanism of Action

The mechanism of action of MK 0893 primarily involves:

  1. Competitive inhibition: By binding to the glucagon receptor, MK 0893 prevents glucagon from activating the receptor, thereby inhibiting its glucose-elevating effects.
  2. Alteration of signaling pathways: This inhibition leads to decreased cyclic adenosine monophosphate (cAMP) production, which is a secondary messenger involved in glucose metabolism.
  3. Physiological effects: In animal models, MK 0893 has been shown to reduce glucose levels during glucagon challenges by blunting glucose excursions effectively .
Physical and Chemical Properties Analysis

MK 0893 exhibits several notable physical and chemical properties:

  • Molecular weight: Approximately 400 g/mol (exact value may vary based on specific structural modifications).
  • Solubility: Typically soluble in dimethyl sulfoxide (DMSO) and other organic solvents; solubility in aqueous solutions may vary depending on formulation.
  • Stability: Stability data suggest that MK 0893 maintains integrity under typical laboratory conditions but should be stored at low temperatures to prevent degradation.

These properties are essential for determining dosing regimens and formulation strategies for clinical applications .

Applications

MK 0893 has significant potential applications in scientific research and clinical settings:

  • Type 2 diabetes treatment: As a glucagon receptor antagonist, MK 0893 is being explored as a therapeutic option for managing hyperglycemia in type 2 diabetes patients.
  • Pharmacological studies: Its unique mechanism provides a valuable tool for studying glucagon signaling pathways and their implications in metabolic diseases.
  • Drug development: Ongoing research aims to refine MK 0893's pharmacokinetic properties and explore combination therapies with other antidiabetic agents .
Introduction to MK 0893 in Diabetes Research

Historical Context of Glucagon Receptor Antagonism in Type 2 Diabetes

The conceptual foundation for glucagon receptor (GCGR) antagonism emerged from Roger Unger's "bihormonal hypothesis" in the 1970s, which identified hyperglucagonemia as a pathological driver of hyperglycemia in diabetes, distinct from insulin deficiency [4] [7]. Early pharmacological strategies focused on peptide-based antagonists and antisense oligonucleotides to suppress GCGR signaling, but faced challenges in selectivity and bioavailability. The development of small-molecule GCGR antagonists gained momentum in the 2000s, exemplified by compounds like Bay 27-9955 (the first orally active antagonist) and NNC 25-0926 [4]. These pioneers demonstrated glucose-lowering efficacy in preclinical models but exhibited suboptimal pharmacokinetics or off-target effects. Merck's entry into this field catalyzed the optimization of β-alanine derivatives, leading to the discovery of MK-0893 as a high-affinity competitive antagonist with sustained receptor occupancy [1] [6]. This historical trajectory reflects the pharmaceutical industry's pursuit of liver-targeted glucose control mechanisms complementary to insulin-centric therapies.

Therapeutic Rationale for Targeting Glucagon Signaling Pathways

Glucagon exerts hyperglycemic effects primarily through hepatic glycogenolysis and gluconeogenesis. In type 2 diabetes (T2D), dysregulated α-cell function creates a relative glucagon excess, contributing to fasting and postprandial hyperglycemia [4] [7]. GCGR antagonism addresses this pathophysiology via three interconnected mechanisms:

  • Hepatic Glucose Flux Suppression: Competitive GCGR blockade inhibits glucagon-induced cAMP production, downregulating rate-limiting enzymes like glucose-6-phosphatase and phosphoenolpyruvate carboxykinase (PEPCK). This reduces endogenous glucose production by >30% in diabetic models [1].
  • Incretin Modulation: Chronic GCGR antagonism elevates circulating glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), enhancing glucose-stimulated insulin secretion. Notably, MK-0893 increased total GLP-1 (though not active GLP-1) in clinical studies [4] [7].
  • Amino Acid Metabolism Alteration: By inhibiting glucagon-driven amino acid catabolism, antagonists increase circulating amino acids. This may activate mTOR signaling pathways influencing insulin sensitivity, though compensatory α-cell hyperplasia remains a concern [2] [7].

Therapeutically, GCGR antagonists uniquely target fasting hyperglycemia without provoking hypoglycemia—a limitation of insulin secretagogues. Their mechanism operates independently of β-cell function, offering potential utility in advanced T2D [1] [4].

Emergence of MK-0893 as a Novel Pharmacological Agent

MK-0893 (chemical name: N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine) emerged from systematic optimization of a pyrazol-1-yl)ethyl]phenyl)carbonyl]-β-alanine scaffold [1] [6]. Key structural innovations driving its pharmacological profile include:

  • Stereoselective Binding: The (S)-enantiomer configuration enhances GCGR binding affinity 30-fold over the (R)-form, attributed to optimal hydrophobic pocket interactions within the transmembrane domain [1].
  • β-Alanine Moiety: This carboxylate group forms critical hydrogen bonds with Arg346 (transmembrane helix 6) and Glu350 (extracellular loop 3), enabling reversible competitive antagonism [1] [8].
  • Aryl Substituents: The 3,5-dichlorophenyl and 6-methoxynaphthalen-2-yl groups confer selectivity against related GPCRs (GLP-1R, GIPR) through steric exclusion from homologous binding pockets [1] [6].

Table 2: In Vivo Glucose-Lowering Efficacy of MK-0893 in Preclinical Models

ModelDoseGlucose ReductionEndpointMechanistic Insight
hGCGR ob/ob mice3 mpk (single)32%AUC₀₋₆ₕAcute glucagon blockade
hGCGR ob/ob mice10 mpk (single)39%AUC₀₋₆ₕDose-dependent efficacy
hGCGR HFD mice3 mpk (chronic)89%Day 10 BGSustained glucose control
hGCGR HFD mice10 mpk (chronic)94%Day 10 BGNear-normalization
Rhesus monkeys1 mg/kgBlunted responseGlucagon challengeTranslational relevance

Source: [1]

Mechanistically, MK-0893 demonstrates high-affinity binding (IC₅₀ = 6.6 nM) to the human GCGR transmembrane domain, competitively inhibiting glucagon-induced cAMP accumulation (IC₅₀ = 15.7 nM) [1] [6]. Its selectivity profile distinguishes it from earlier antagonists: >1,500-fold selectivity over GLP-1R/GIPR and minimal activity at VPAC/PAC receptors (Table 1). In vivo, MK-0893 attenuated glucagon-mediated hyperglycemia in humanized GCGR (hGCGR) mice and rhesus monkeys. Chronic administration in hGCGR ob/ob mice and high-fat diet models reduced blood glucose by 39% and 94%, respectively, validating target engagement and therapeutic potential [1]. DMPK studies revealed favorable oral bioavailability and sustained receptor occupancy, supporting once-daily dosing in clinical trials [1] [6]. As the first GCGR antagonist to advance through Phase 2 studies, MK-0893 established the chemical feasibility of small-molecule glucagon blockade while revealing challenges in lipid homeostasis that guided subsequent antagonist development [4] [7].

Table 3: Key Structural and Pharmacological Properties of MK-0893

PropertyValue/DescriptionSignificance
Chemical Classβ-alanine derivativeOptimized pharmacokinetics
Molecular Weight588.48 g/molDrug-like properties
CAS Number870823-12-4Unique identifier
GCGR Binding (IC₅₀)6.6 nMHigh-affinity antagonism
Functional cAMP (IC₅₀)15.7 nMEfficient signaling blockade
Selectivity (GLP-1R)>10,000 nMMinimized off-target effects
Protein Binding>99%Influences free drug concentration

Source: [1] [6]

Properties

CAS Number

870823-12-4

Product Name

MK 0893

IUPAC Name

3-[[4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid

Molecular Formula

C32H27Cl2N3O4

Molecular Weight

588.5 g/mol

InChI

InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)/t19-/m0/s1

InChI Key

DNTVJEMGHBIUMW-IBGZPJMESA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC

Synonyms

MK-0893
N-((4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)phenyl)carbonyl)-beta-alanine

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.